molecular formula C7H7KN2O3 B2816789 Potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2138187-43-4

Potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2816789
CAS RN: 2138187-43-4
M. Wt: 206.242
InChI Key: PDLIMCLEAVKCEL-UHFFFAOYSA-M
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Description

Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3 and a molecular weight of 166.18 . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 166.18 . The compound appears as a white to almost white powder or crystal .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : A study by Barros et al. (2014) described the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, a class to which our compound of interest belongs, using carboxylic acid esters and arylamidoximes in the presence of potassium carbonate. This process was efficiently carried out in a microwave oven without any solvent, showcasing a novel approach to synthesizing these compounds (Barros et al., 2014).
  • One-Pot Synthesis : Amarasinghe et al. (2006) reported a one-pot synthesis of 1,2,4-oxadiazoles, including variants similar to our compound of interest. This synthesis utilized the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, demonstrating a simplified method for producing these compounds (Amarasinghe et al., 2006).

Biological Activities

  • Antibacterial and Antiprotozoal Activities : Ghattas et al. (1982) and Dürüst et al. (2012) explored the synthesis of certain 1,2,4-oxadiazole derivatives, showing their potential antibacterial and anti-protozoal activities. These studies indicate the possible use of such compounds in developing new therapeutic agents (Ghattas et al., 1982); (Dürüst et al., 2012).

Synthetic Applications

  • Synthetic Routes for Heterocyclic Compounds : The research by Zayed et al. (1984), Bijev and Prodanova (2007), and Abbas et al. (2017) illustrate various synthetic routes involving 1,2,4-oxadiazoles. These studies provide insights into the chemical versatility and applications of these compounds in synthesizing new heterocyclic structures (Zayed et al., 1984); (Bijev & Prodanova, 2007); (Abbas et al., 2017).

Cytotoxic Activity

  • Antiproliferative Effects : The study by Barros et al. (2014) also evaluated the antiproliferative activities of synthesized 1,2,4-oxadiazoles against different human cell lines. This highlights the potential of these compounds in cancer research and treatment (Barros et al., 2014).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water could potentially influence its distribution in the body and its interaction with its targets . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and activity.

properties

IUPAC Name

potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)9-12-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIMCLEAVKCEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC(=NO2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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